(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine
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Overview
Description
(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine typically involves the reaction of a ketone or aldehyde with hydrazine or hydroxylamine. The reaction conditions often include the use of an acid catalyst to facilitate the formation of the hydrazone. For example, the reaction between a ketone and hydroxylamine can be carried out in an ethanol-water mixture with hydrochloric acid as the catalyst .
Industrial Production Methods
Industrial production of hydrazones, including this compound, often involves large-scale reactions in solvent systems that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can convert the hydrazone back to the original ketone or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve mild temperatures and solvents like ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazone can yield oximes, while reduction can regenerate the original ketone or aldehyde .
Scientific Research Applications
(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine involves its ability to form stable complexes with various biomolecules. The compound can react with carbonyl groups in proteins and other molecules, leading to the formation of hydrazone linkages. This reactivity is exploited in protein labeling and other biochemical applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific structural configuration and the presence of both hydrazine and hydroxylamine functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
Molecular Formula |
C6H13N3O |
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Molecular Weight |
143.19 g/mol |
IUPAC Name |
(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine |
InChI |
InChI=1S/C6H13N3O/c1-6(2,3)5(9-7)4-8-10/h4,10H,7H2,1-3H3/b8-4+,9-5+ |
InChI Key |
FANRMXPRZQIBQT-KBXRYBNXSA-N |
Isomeric SMILES |
CC(C)(C)/C(=N/N)/C=N/O |
Canonical SMILES |
CC(C)(C)C(=NN)C=NO |
Origin of Product |
United States |
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